
2-bromo-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2-ethoxyphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO2 . It has an average mass of 258.112 Da and a monoisotopic mass of 257.005127 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to an acetamide group, which is further connected to a phenyl ring with an ethoxy substituent .Wissenschaftliche Forschungsanwendungen
Cytotoxic and Anti-inflammatory Applications
- Novel derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, containing a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, have been synthesized and evaluated for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Certain compounds in this series, specifically 3a, 3c, 3g, and 3h, demonstrated activities comparable to standard drugs, highlighting the presence of bromo, tert-butyl, and nitro groups as influential for these properties (Rani, Pal, Hegde, & Hashim, 2016).
Synthesis and Characterization for Receptor Binding
- The synthesis of N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]-acetamide (2-bromomelatonin) was achieved, demonstrating its high binding affinity to melatonin receptors. This compound showed potent agonist behavior, suggesting its utility in physiological studies and potential applications in modulating receptor activity (Duranti et al., 1992).
Antimicrobial and Antifungal Activities
- Research on newer Schiff bases and Thiazolidinone derivatives, including compounds such as 2-(4-bromo-3-methylphenoxy)acetate, has shown promising antimicrobial and antifungal activities. These compounds' structural properties and activity profiles suggest potential applications in combating microbial and fungal infections (Fuloria, Fuloria, & Gupta, 2014).
Synthesis and Biological Assessment for Antimicrobial Activity
- The microwave-assisted synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and its derivatives has shown antimicrobial activity against various bacterial strains and fungal species. Some derivatives demonstrated selective high inhibitory effects, suggesting their potential use in antimicrobial applications (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
In Vivo Metabolism and Pharmacological Evaluation
- Studies on the metabolism of similar compounds, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, revealed the identification of various metabolites. This research provides insight into metabolic pathways and potential pharmacological implications of related bromo- and methoxy-substituted compounds (Kanamori et al., 2002).
Natural Antioxidants from Marine Sources
- New nitrogen-containing bromophenols isolated from marine red algae, similar in structure to 2-bromo-N-(2-ethoxyphenyl)acetamide, exhibited potent radical scavenging activity. These findings suggest potential applications in food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Eigenschaften
IUPAC Name |
2-bromo-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYMBHOWOKTSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2726636.png)

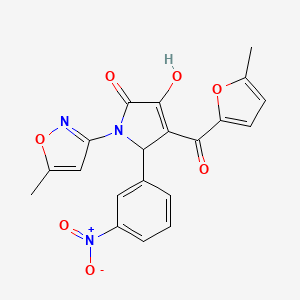

![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2726640.png)
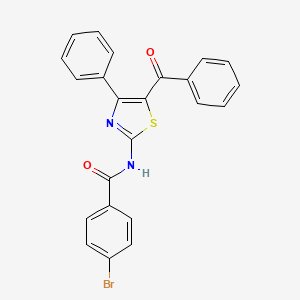
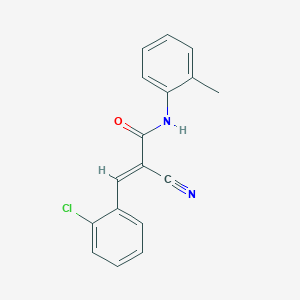

![2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B2726650.png)
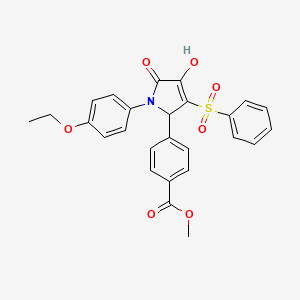
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726654.png)
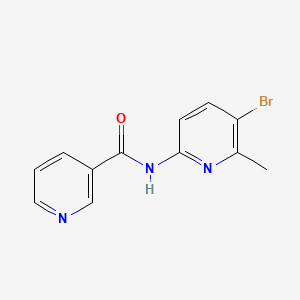
![3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2726658.png)